An In-Depth Technical Guide to 2-Ethylbenzotriazole (C₈H₉N₃)
An In-Depth Technical Guide to 2-Ethylbenzotriazole (C₈H₉N₃)
Section 1: Introduction to the Benzotriazole Scaffold
Benzotriazole (BTA) is a heterocyclic aromatic compound composed of a benzene ring fused to a 1,2,3-triazole ring. This unique structural motif imparts a remarkable versatility, making benzotriazole and its derivatives indispensable in diverse scientific fields.[1] From a chemical standpoint, the benzotriazole ring can act as a synthetic auxiliary, a robust leaving group, or a stable core for building more complex molecular architectures.[2] Its derivatives are widely investigated and utilized as corrosion inhibitors for metals, particularly copper, and as UV stabilizers in polymers.[1] In the realm of drug development and medicinal chemistry, the benzotriazole scaffold is recognized for its broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antiproliferative properties, often serving as a key pharmacophore in the design of novel therapeutic agents.[2][3] This guide focuses specifically on 2-ethylbenzotriazole, a key derivative that serves as both a functional molecule and a foundational building block in organic synthesis.
Section 2: Core Molecular Profile of 2-Ethylbenzotriazole
A precise understanding of the molecular structure and properties of 2-ethylbenzotriazole is fundamental for its application in research and development.
2-Ethylbenzotriazole is characterized by an ethyl group covalently bonded to one of the nitrogen atoms of the triazole ring. The accepted IUPAC nomenclature for this compound is 2-ethyl-2H-benzotriazole .[4] The position of the ethyl group is critical, as substitution can also occur at the N-1 position, leading to the isomer 1-ethylbenzotriazole. The 2-substituted isomer is distinct in its chemical and electronic properties.
The canonical SMILES representation for the molecule is CCN1N=C2C=CC=CC2=N1.[4]
Caption: Chemical structure of 2-ethyl-2H-benzotriazole.
Quantitative descriptors are essential for predicting the behavior of a compound in various chemical and biological systems. The properties of 2-ethylbenzotriazole are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃ | [4] |
| Molecular Weight | 147.18 g/mol | [4] |
| Monoisotopic Mass | 147.079647300 Da | [4] |
| XLogP3 | 2.1 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 1 | [4] |
| Topological Polar Surface Area | 30.7 Ų | [4] |
| CAS Number | 16584-04-6 | [4] |
The XLogP3 value of 2.1 indicates moderate lipophilicity, suggesting the molecule may have reasonable permeability across biological membranes. The absence of hydrogen bond donors and the presence of three acceptors are key features that influence its solubility and interaction with biological targets.[4]
Section 3: Spectroscopic and Analytical Characterization
The identity and purity of 2-ethylbenzotriazole are typically confirmed using a suite of standard analytical techniques. Public databases confirm the availability of reference spectra for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[4]
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the ethyl group—a triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, coupled to each other. Additionally, complex multiplets in the aromatic region (typically 7-8 ppm) would correspond to the four protons on the benzene ring.
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¹³C NMR Spectroscopy : The carbon spectrum would display signals for the two unique carbons of the ethyl group and multiple distinct signals for the carbons of the benzotriazole core.
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Mass Spectrometry (GC-MS) : In mass spectrometry, 2-ethylbenzotriazole would exhibit a molecular ion peak (M+) at an m/z value corresponding to its molecular weight (147.18).[4] Fragmentation patterns would likely involve the loss of the ethyl group or other characteristic fragments of the benzotriazole ring.
-
Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorption bands for C-H stretching from the aromatic and aliphatic groups, C=C and C=N stretching from the aromatic and triazole rings, and other fingerprint vibrations unique to the molecular structure.[4]
Section 4: Synthesis Methodologies
The synthesis of N-substituted benzotriazoles can be achieved through various established routes in organic chemistry. The choice of method often depends on the desired substitution pattern (N-1 vs. N-2) and the availability of starting materials.
Two prevalent strategies for constructing the core benzotriazole ring or its derivatives include:
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Reductive Cyclization : This classic and robust method involves the reductive cyclization of 2-nitroazobenzene precursors.[5] The nitro group is reduced to an amino or nitroso group, which then undergoes intramolecular cyclization with the azo linkage to form the stable triazole ring.[5]
-
[3+2] Cycloaddition : A more modern approach involves the 1,3-dipolar cycloaddition of azides to benzynes.[6][7] This "click chemistry" approach provides a rapid and efficient pathway to functionalized benzotriazoles under mild conditions, often with high regioselectivity.[6]
Alkylation of the parent 1H-benzotriazole is a direct method to introduce the ethyl group. This reaction typically yields a mixture of N-1 and N-2 isomers, which must then be separated. The reaction conditions (e.g., choice of base, solvent, and alkylating agent) can influence the isomeric ratio.
The following workflow provides a generalized, step-by-step protocol for the synthesis of ethylbenzotriazoles via direct alkylation.
Caption: Generalized workflow for synthesis via alkylation.
Section 5: Applications and Research Significance
While the parent benzotriazole is a well-established corrosion inhibitor, 2-ethylbenzotriazole serves primarily as a versatile intermediate and building block in both materials science and drug discovery.
2-Ethylbenzotriazole is a valuable precursor for creating more complex functional molecules. For instance, it can be a starting material for derivatives like 2-Ethylbenzotriazole-5-carbaldehyde, which is used in further organic synthesis.[8] The ethyl group modifies the steric and electronic properties of the benzotriazole core, influencing the reactivity and properties of subsequent derivatives.
The benzotriazole scaffold is a privileged structure in medicinal chemistry.[2] Derivatives have demonstrated a wide array of biological activities, and the ethyl substitution at the N-2 position provides a vector for further molecular exploration. Research into benzotriazole derivatives has identified compounds with significant potential as:
-
Antimicrobial Agents : Various N-substituted benzotriazoles have shown activity against bacterial and fungal strains.[2]
-
Antiviral Compounds : The scaffold has been incorporated into molecules targeting viral replication.[3]
-
Antiproliferative Agents : Certain benzotriazole-containing molecules have been shown to inhibit cancer cell growth and induce apoptosis.[3]
The stability and synthetic tractability of the 2-ethylbenzotriazole core make it an attractive starting point for generating libraries of new compounds for high-throughput screening in drug discovery programs.
Section 6: Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-ethylbenzotriazole should always be consulted, data from related benzotriazole compounds provide general handling guidelines. Benzotriazoles are often classified as causing serious eye irritation.[9][10] Some derivatives are also noted to be harmful if swallowed and may pose long-term hazards to aquatic life.[10]
Standard Laboratory Precautions:
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[11]
-
Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.
Section 7: Conclusion
2-Ethylbenzotriazole is a well-defined chemical entity whose importance extends beyond its fundamental properties. With a molecular weight of 147.18 g/mol and a distinct chemical structure, it serves as a crucial intermediate in organic synthesis. Its utility is rooted in the versatile and biologically significant benzotriazole scaffold, providing a stable and modifiable platform for developing new materials and potential therapeutic agents. For researchers in materials science and drug development, 2-ethylbenzotriazole represents a key building block for innovation.
Section 8: References
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EvitaChem. (n.d.). Buy 2-Ethylbenzotriazole-5-carbaldehyde (EVT-14008008). Retrieved from
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National Center for Biotechnology Information. (n.d.). 2-Ethylbenzotriazole. PubChem Compound Summary for CID 590090. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Propenoic acid, 2-methyl-, 2-[3-(2H-benzotriazol-2-yl)-4-hydroxyphenyl]ethyl ester. PubChem Compound Summary. Retrieved from [Link]
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Chevron. (2025, October 21). Safety Data Sheet. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-hydroxy-5-[2-(2H-tetrazol-5-yl)ethyl]benzotriazole. PubChem Compound Summary for CID 71695705. Retrieved from [Link]
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Chemsrc. (2026, March 1). CAS#:838870-85-2 | 1-[2-(3,4-Dimethylphenoxy)ethyl]benzotriazole. Retrieved from [Link]
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Sanna, D., et al. (n.d.). Benzotriazole: An overview on its versatile biological behavior. PMC. Retrieved from [Link]
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Shi, F., et al. (n.d.). Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides. PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-[1-Phenyl-2-(2-phenylphenyl)ethyl]benzotriazole. PubChem Compound Summary for CID 3649801. Retrieved from [Link]
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Wilson, A., et al. (2021, June 19). Synthesis and Antiproliferative Evaluation of 2-Deoxy-N-glycosylbenzotriazoles/imidazoles. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Retrieved from [Link]
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Chemical Synthesis Database. (2025, May 20). 1-ethyl-1H-1,2,3-benzotriazole. Retrieved from [Link]
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Wikipedia. (n.d.). Benzotriazole. Retrieved from [Link]
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ResearchGate. (2018, February 3). (PDF) Stability of Benzotriazole Derivatives with Free Cu, Zn, Co and Metal-Containing Enzymes: Binding and Interaction of Methylbenzotriazoles with Superoxide Dismutase and Vitamin B 12. Retrieved from [Link]
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